2-[4-(Difluoromethyl)-2-(trifluoromethyl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
CAS No.:
Cat. No.: VC13642019
Molecular Formula: C14H16BF5O2
Molecular Weight: 322.08 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C14H16BF5O2 |
|---|---|
| Molecular Weight | 322.08 g/mol |
| IUPAC Name | 2-[4-(difluoromethyl)-2-(trifluoromethyl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |
| Standard InChI | InChI=1S/C14H16BF5O2/c1-12(2)13(3,4)22-15(21-12)10-6-5-8(11(16)17)7-9(10)14(18,19)20/h5-7,11H,1-4H3 |
| Standard InChI Key | JXEXZKWTMWJUEB-UHFFFAOYSA-N |
| SMILES | B1(OC(C(O1)(C)C)(C)C)C2=C(C=C(C=C2)C(F)F)C(F)(F)F |
| Canonical SMILES | B1(OC(C(O1)(C)C)(C)C)C2=C(C=C(C=C2)C(F)F)C(F)(F)F |
Introduction
Synthesis
The synthesis of 2-[4-(Difluoromethyl)-2-(trifluoromethyl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane typically involves the reaction between suitable boron precursors and fluorinated aromatic compounds. The following general steps outline the synthetic pathway:
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Preparation of the difluoromethylated phenyl precursor: This is achieved through halogenation reactions involving fluorine sources.
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Formation of the dioxaborolane ring: The precursor is then reacted with boron reagents under controlled conditions to form the cyclic dioxaborolane structure.
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Purification: The final product is purified using techniques such as recrystallization or chromatography.
Applications
The unique structure of this compound endows it with several potential applications:
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Pharmaceuticals: Due to its fluorinated groups, it may exhibit enhanced biological activity or selectivity in drug design.
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Materials Science: The compound could be used in the development of advanced materials with specific electronic or optical properties.
Research Findings
Recent studies have focused on exploring the biological significance and reactivity of fluorinated compounds similar to 2-[4-(Difluoromethyl)-2-(trifluoromethyl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane:
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Biological Activity: Research indicates that fluorinated compounds often demonstrate improved pharmacokinetic properties and can be more effective against resistant strains of pathogens .
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Molecular Modeling Studies: Computational studies have been employed to predict the binding affinity of similar compounds with biological targets, aiding in the rational design of new drugs .
Data Table
The following table summarizes key characteristics and research findings related to 2-[4-(Difluoromethyl)-2-(trifluoromethyl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane:
| Property | Value |
|---|---|
| Molecular Formula | C14H16F5B O2 |
| Molecular Weight | 299.19 g/mol |
| CAS Number | 1234319-14-2 |
| Synthesis Method | Boron precursor reaction |
| Biological Activity | Potential antimicrobial effects |
| Applications | Pharmaceuticals & materials |
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